molecular formula C13H11NO3 B139047 Methyl 4-(pyridin-2-yloxy)benzoate CAS No. 153653-00-0

Methyl 4-(pyridin-2-yloxy)benzoate

Cat. No.: B139047
CAS No.: 153653-00-0
M. Wt: 229.23 g/mol
InChI Key: MTZVYWMZXMQCKF-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-2-yloxy)benzoate is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-2-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-chloropyridine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-2-yloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(pyridin-2-yloxy)benzoic acid.

    Reduction: Formation of 4-(pyridin-2-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pyridin-2-yloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(pyridin-2-yloxy)benzoate
  • 4-(Pyridin-2-yloxy)benzoic acid
  • 4-(Pyridin-2-yloxy)benzyl alcohol

Uniqueness

Methyl 4-(pyridin-2-yloxy)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-pyridin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-5-7-11(8-6-10)17-12-4-2-3-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZVYWMZXMQCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433795
Record name Methyl 4-(pyridin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153653-00-0
Record name Methyl 4-(pyridin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromopyridine (1.00 g), methyl 4-hydroxybenzenecarboxylate (1.92 g) and potassium carbonate (874.9 mg) were stirred at 150° C. for 6 hours. Aqueous 2 N sodium hydroxide solution (50 mL) was added to the reaction liquid, extracted with diethyl ether (100 mL), and the organic layer was washed with water (50 mL) and saturated saline water (50 mL) in that order, and then evaporated under reduced pressure to obtain a pale yellow residue. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 8/2) to obtain the entitled compound (208 mg) as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
874.9 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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